4-({3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}amino)-4-oxobutanoic acid
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Overview
Description
4-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]ANILINO}-4-OXOBUTANOIC ACID is a complex organic compound that features a pyrazole ring substituted with a bromo group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]ANILINO}-4-OXOBUTANOIC ACID typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with an appropriate aniline derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]ANILINO}-4-OXOBUTANOIC ACID can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Condensation Reactions: It can form larger molecules through condensation reactions with other compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce compounds with altered oxidation states .
Scientific Research Applications
4-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]ANILINO}-4-OXOBUTANOIC ACID has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes
Mechanism of Action
The mechanism of action of 4-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]ANILINO}-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets. The bromo and methyl groups on the pyrazole ring play a crucial role in its binding affinity and specificity. The compound can modulate biological pathways by interacting with enzymes or receptors, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-dimethyl-1H-pyrazole: A simpler compound with similar structural features but lacking the aniline and oxobutanoic acid moieties.
4-{3-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid}: Another derivative with a benzoic acid group instead of the oxobutanoic acid group
Uniqueness
4-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]ANILINO}-4-OXOBUTANOIC ACID is unique due to its combination of a pyrazole ring with an aniline and oxobutanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H18BrN3O3 |
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Molecular Weight |
380.24 g/mol |
IUPAC Name |
4-[3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H18BrN3O3/c1-10-16(17)11(2)20(19-10)9-12-4-3-5-13(8-12)18-14(21)6-7-15(22)23/h3-5,8H,6-7,9H2,1-2H3,(H,18,21)(H,22,23) |
InChI Key |
DAUVXQSCVAFWJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)NC(=O)CCC(=O)O)C)Br |
Origin of Product |
United States |
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